PI3K Isoform Selectivity: Quantified Inhibition Profile Differentiates 3-Methoxymollugin from Parent Mollugin
3-Methoxymollugin exhibits concentration-dependent inhibition of multiple PI3K isoforms with distinct IC50 values: PI3Kγ (IC50 = 2.4 μM), PI3Kδ (IC50 = 3.0 μM), and PI3Kβ (IC50 = 5.4 μM) . In contrast, the parent compound mollugin has not been reported to inhibit PI3K; its anti-inflammatory activity is primarily attributed to NF-κB pathway modulation [1]. This represents a fundamental mechanistic divergence attributable to the 3-methoxy substitution. For procurement decisions in PI3K-targeted research programs, mollugin cannot serve as a substitute for 3-methoxymollugin.
| Evidence Dimension | PI3K isoform inhibition (IC50) |
|---|---|
| Target Compound Data | PI3Kγ = 2.4 μM; PI3Kδ = 3.0 μM; PI3Kβ = 5.4 μM |
| Comparator Or Baseline | Mollugin: No reported PI3K inhibitory activity (targets NF-κB pathway instead) |
| Quantified Difference | Qualitative mechanistic divergence; mollugin lacks PI3K activity entirely |
| Conditions | In vitro kinase inhibition assay (commercial vendor data) |
Why This Matters
For PI3K-focused research programs, procurement of 3-methoxymollugin is mandatory; mollugin is mechanistically irrelevant and will not yield PI3K inhibition data.
- [1] Gao YL, et al. Mollugin Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition. Chem Biol Drug Des. 2024;104(6):e70024. doi:10.1111/cbdd.70024. PMID: 39702874. View Source
